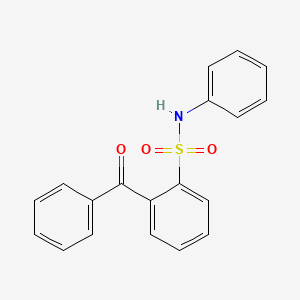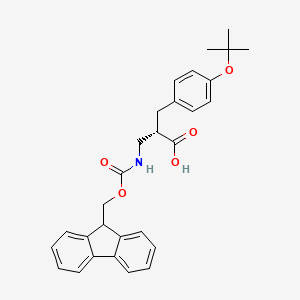
Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process. This compound is particularly interesting due to its unique structure, which includes a tert-butoxybenzyl group, making it useful in various synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling of amino acids, making the process more efficient and scalable. The use of solid-phase peptide synthesis (SPPS) techniques is also common in industrial settings, where the compound is synthesized on a resin and then cleaved off after the synthesis is complete .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc group, typically using piperidine in DMF.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Piperidine in DMF is commonly used for Fmoc deprotection.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino acid, while substitution reactions can yield a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid is used in the synthesis of peptides and other complex molecules.
Biology
In biological research, this compound is used to study protein interactions and functions. The Fmoc group provides a stable protecting group that can be easily removed under mild conditions, making it ideal for use in peptide synthesis and modification .
Medicine
In medicine, peptides synthesized using this compound can be used in drug development and therapeutic applications. The compound’s ability to introduce specific functional groups into peptides can enhance their stability, bioavailability, and efficacy .
Industry
In industrial applications, this compound is used in the large-scale synthesis of peptides and other complex molecules. Its use in automated peptide synthesizers and SPPS techniques makes it an essential component in the production of various pharmaceuticals and biotechnological products .
Mecanismo De Acción
The mechanism of action of Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid involves the protection of the amino group with the Fmoc group, which prevents unwanted reactions during peptide synthesis. The tert-butoxybenzyl group provides additional stability and can be selectively removed under specific conditions. The compound interacts with various molecular targets and pathways, depending on the specific application and the peptides being synthesized .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-(s)-2-amino-3-tert-butoxy-2-methyl-propionic acid: Similar in structure but with a different side chain.
Fmoc-(s)-3-(4-(tert-butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Another Fmoc-protected amino acid with a tert-butoxy group.
Uniqueness
Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid is unique due to its specific tert-butoxybenzyl group, which provides additional stability and functionality compared to other similar compounds.
Propiedades
Fórmula molecular |
C29H31NO5 |
|---|---|
Peso molecular |
473.6 g/mol |
Nombre IUPAC |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(27(31)32)17-30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1 |
Clave InChI |
UAMCAYWPMQSLKY-FQEVSTJZSA-N |
SMILES isomérico |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




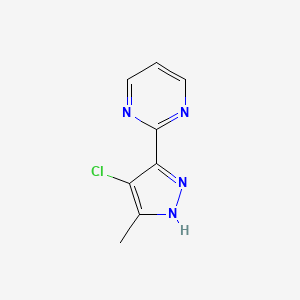
![3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13984476.png)
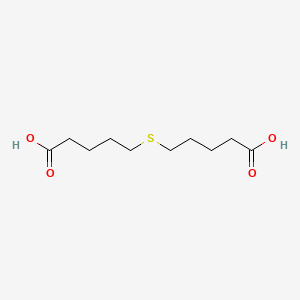
![8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13984488.png)
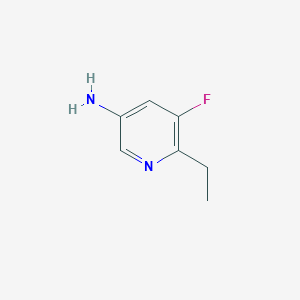


![Tert-butyl 4-(5-aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13984514.png)
![6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13984523.png)
![2,8-Diazaspiro[4.6]undecane](/img/structure/B13984529.png)

